molecular formula C13H20ClNO2 B1402757 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride CAS No. 1361115-33-4

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride

Cat. No. B1402757
M. Wt: 257.75 g/mol
InChI Key: LUENPISBFXCPJH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1361115-33-4 . It has a molecular weight of 257.76 . The IUPAC name for this compound is 3-(3,5-dimethoxybenzyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride is 1S/C13H19NO2.ClH/c1-15-12-6-11 (7-13 (8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H . This code provides a textual representation of the compound’s molecular structure. For a visual representation, one would typically refer to a molecular modeling software or database.

Scientific Research Applications

Potential Anti-Alzheimer's Agents

Research has explored derivatives of pyrrolidine, such as N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, for their potential application as anti-Alzheimer's agents. These compounds were synthesized and evaluated based on the lead compound donepezil, which is a major drug for Alzheimer's disease management. The modifications involved replacing the 5,6-dimethoxy-1-indanone moiety with N-benzylated pyrrolidin-2-one / imidazolidin-2-one and altering the spacer linkage. Some of these compounds demonstrated significant anti-Alzheimer's activity in both in-vivo and in-vitro studies, indicating their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Synthesis of Optically Pure Compounds

A study on the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine compounds demonstrated a method involving the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines. This process, which includes nucleophilic addition and intramolecular elimination, highlights the utility of pyrrolidine derivatives in creating chiral compounds with potential applications in medicinal chemistry and drug development (Ruano et al., 2006).

Medicinal Intermediate Synthesis

In another study, a process was developed for synthesizing 3,5-dihydroxy-1-pentylbenzene, used as a medicinal intermediate and raw material for synthesizing HIV inhibitors. This process involved a series of reactions starting from 3,5-dimethoxybenzoic acid, demonstrating the role of dimethoxybenzyl pyrrolidine derivatives in the synthesis of medically significant compounds (Zhang et al., 2007).

Novel Synthesis Methods

Research on the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, proposed a novel method based on catalytic hydrogenation. This method provides an efficient route for producing this compound, which has implications for the development of pharmaceuticals and other chemical entities (Smaliy et al., 2011).

Safety And Hazards

The safety information available indicates that 3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride may be an irritant . For more detailed safety and hazard information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10;/h6-8,10,14H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUENPISBFXCPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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